

# Tween 85 vs. Span 85: A Comparative Analysis of HLB and Emulsion Stability

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Compound of Interest		
Compound Name:	Tween 85	
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### Introduction

In the realm of formulation science, the selection of an appropriate emulsifier is paramount to achieving stable and effective emulsion systems. Among the most widely utilized non-ionic surfactants are the Span<sup>™</sup> and Tween<sup>™</sup> series. This guide provides a detailed comparison between **Tween 85** (Polysorbate 85) and Span 85 (Sorbitan Trioleate), focusing on their Hydrophilic-Lipophilic Balance (HLB) values and the resulting impact on emulsion stability. Both are derived from oleic acid, a natural fatty acid, but their distinct chemical structures lead to significantly different functionalities.[1][2]

Span 85 is a sorbitan ester, while **Tween 85** is its ethoxylated derivative, meaning it has polyethylene glycol (PEG) chains attached.[1] This structural difference is the primary determinant of their solubility and emulsifying properties. This guide will delve into their properties, supported by experimental protocols for evaluating their performance, to aid researchers and formulation scientists in making informed decisions for their specific applications.

## **Chemical Properties and the HLB System**

The Hydrophilic-Lipophilic Balance (HLB) system provides a numerical scale (from 0 to 20) to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[3] A low HLB value indicates a more lipophilic (oil-soluble) character, making the surfactant suitable for forming water-in-oil (W/O) emulsions.[3][4] Conversely, a high HLB value signifies a more hydrophilic (water-soluble) nature, ideal for creating oil-in-water (O/W) emulsions.[3][4]



- Span 85 (Sorbitan Trioleate): As a sorbitan fatty acid ester without ethoxylation, Span 85 is predominantly lipophilic.[5] It is a viscous, oily liquid that is insoluble in water but soluble in many organic solvents.[6][7] Its structure makes it an effective emulsifier for dispersing water droplets within a continuous oil phase.[8]
- Tween 85 (Polysorbate 85): Tween 85 is created by adding approximately 20 moles of ethylene oxide to sorbitan trioleate.[9] These polyoxyethylene chains impart significant hydrophilicity to the molecule.[10] Consequently, Tween 85 is soluble in water and is highly effective at dispersing oil droplets in a continuous aqueous phase.[9][11]

## Data Presentation: Tween 85 vs. Span 85

The quantitative differences between **Tween 85** and Span 85 are summarized in the table below.

Property	Tween 85 (Polysorbate 85)	Span 85 (Sorbitan Trioleate)
Synonyms	Polyoxyethylene (20) Sorbitan Trioleate	Sorbitan Trioleate, Emulsifier S85
CAS Number	9005-70-3[12]	26266-58-0[6][7]
Molecular Formula	C100H188O28 (approx.)	C60H108O8[7][13]
HLB Value	11.0[11]	1.8[2][7][8][14]
Appearance	Amber, oily liquid[11]	Amber to brown, oily liquid[7]
Solubility	Soluble in water and most organic solvents[11]	Slightly soluble in oils and organic solvents; insoluble in water[6][7]
Primary Emulsion Type	Oil-in-Water (O/W)[1][3]	Water-in-Oil (W/O)[3][8]
Typical Functions	Emulsifier, solubilizer, stabilizer[11]	Emulsifier, thickener, anti-rust agent[7]

## **Emulsion Stability and Applications**

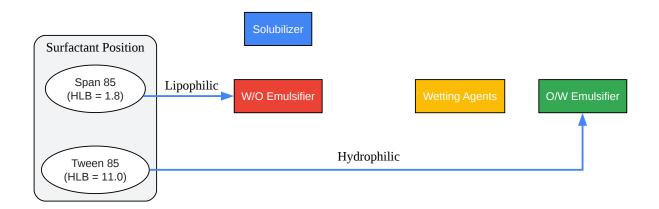


The stability of an emulsion is directly influenced by the choice of emulsifier and its HLB value relative to the oil phase, known as the "Required HLB".

- Span 85, with its low HLB of 1.8, is highly effective for creating stable water-in-oil (W/O) emulsions.[8] It is widely used in applications such as creams, lotions, and various industrial products where an oil-continuous phase is desired.[6][7]
- Tween 85, having a higher HLB of 11.0, is an excellent emulsifier for oil-in-water (O/W) systems.[3][11] This makes it a staple in pharmaceuticals, cosmetics, and food products where oil-based ingredients need to be incorporated into aqueous formulations.[9][12]

Often, the most stable emulsions are not formed by a single emulsifier but by a blend of a low HLB and a high HLB surfactant.[14] By combining Span 85 and **Tween 85**, formulators can precisely manipulate the HLB of the emulsifying system to match the required HLB of a specific oil or blend of oils, thereby achieving optimal emulsion stability.[8][14] For instance, a combination of Span 85 and **Tween 85** is effective in creating stable O/W emulsions for various applications.[1][2]

## **Mandatory Visualization**



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Caption: Relationship between HLB value and surfactant function.



## Experimental Protocols Experimental Determination of Required HLB

To determine the optimal emulsifier blend for a specific oil phase, an experimental approach is necessary.

Objective: To identify the HLB value that provides the most stable emulsion for a given oil.

#### Materials:

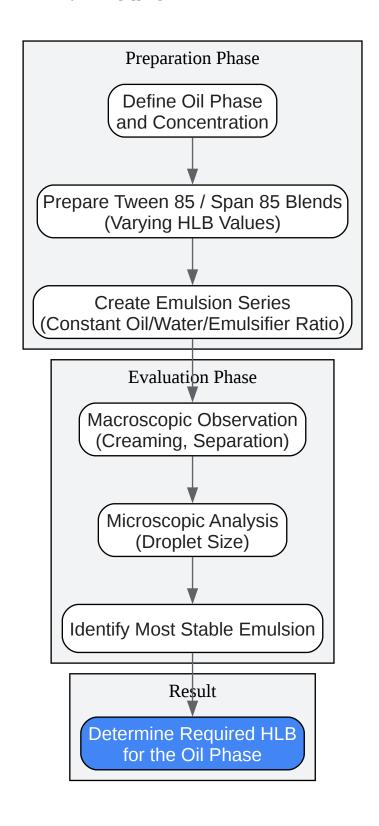
- Oil phase (the material to be emulsified)
- Distilled water
- Span 85 (low HLB emulsifier)
- Tween 85 (high HLB emulsifier)
- Beakers, graduated cylinders, and a high-shear mixer or homogenizer

#### Methodology:

- Prepare Emulsifier Blends: Prepare a series of emulsifier blends by mixing Span 85 and
   Tween 85 in varying ratios to achieve a range of HLB values (e.g., from 4 to 12 in increments of 1 or 2). The HLB of the blend is calculated using the formula: HLB\_blend = (Fraction\_A × HLB A) + (Fraction B × HLB B)
- Prepare Emulsions: For each emulsifier blend, prepare a test emulsion. A typical starting concentration for the emulsifier blend is 5-10% of the oil phase weight. a. Add the calculated amount of the emulsifier blend to the oil phase and heat gently if necessary to ensure complete dissolution. b. Heat the water phase to the same temperature. c. Slowly add the water phase to the oil phase while mixing with a high-shear mixer. Homogenize for a set period (e.g., 3-5 minutes).
- Evaluate Stability: Store the prepared emulsions in clear, sealed containers at room temperature.



• Observation: Observe the emulsions for signs of instability (creaming, coalescence, phase separation) at regular intervals (e.g., 1 hour, 24 hours, 1 week). The emulsion that shows the least separation is considered the most stable, and the HLB of its emulsifier blend is the "Required HLB" for that oil system.[4][14]





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Caption: Workflow for determining the Required HLB of an oil phase.

## **Methods for Assessing Emulsion Stability**

Once an emulsion is formulated, its long-term stability must be assessed.

- a) Macroscopic Evaluation:
- Protocol: Samples of the emulsion are stored in transparent glass containers under controlled conditions (e.g., room temperature, elevated temperature).[15] Visual observations are made at predetermined time points to check for:
  - Creaming/Sedimentation: The upward or downward movement of dispersed droplets due to density differences. This is often reversible.[15]
  - Flocculation: The aggregation of droplets into clusters without the rupture of the interfacial film.[15]
  - Coalescence: The merging of smaller droplets into larger ones, leading to the irreversible breakdown of the emulsion and phase separation.[15]
- b) Microscopic Analysis:
- Protocol: A small sample of the emulsion is placed on a microscope slide and observed under an optical microscope. This method allows for the direct visualization of droplet size, size distribution, and any changes over time. An increase in the average droplet size is a clear indicator of coalescence and instability.
- c) Accelerated Stability Testing (Centrifugation):
- Protocol: Emulsion samples are subjected to centrifugation at a specific force (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). The gravitational stress accelerates phase separation processes like creaming and coalescence. The volume of the separated layer is measured to quantify the emulsion's stability. While useful for rapid screening, this method may not always correlate with long-term shelf stability.[15]



#### d) Turbidity Measurement:

Protocol: The turbidity of an emulsion can be measured using a turbidimeter or a
spectrophotometer.[16] For oil-in-water emulsions, turbidity is related to the size and number
of dispersed oil droplets. A decrease in turbidity over time can indicate coalescence, as
larger particles scatter less light. This method offers a rapid and quantitative way to monitor
stability.[16]

### Conclusion

**Tween 85** and Span 85 are structurally related non-ionic surfactants with markedly different emulsifying properties, dictated by their HLB values. Span 85, with a low HLB of 1.8, is a lipophilic emulsifier ideal for forming stable water-in-oil emulsions. In contrast, **Tween 85**, with a hydrophilic character and an HLB of 11.0, is the preferred choice for oil-in-water emulsions.

The true strength of these surfactants is often realized when they are used in combination. By blending **Tween 85** and Span 85, formulation scientists can create a versatile emulsifying system with a tunable HLB, enabling the creation of highly stable emulsions for a wide array of oils and active ingredients. Understanding the principles of the HLB system and employing systematic experimental protocols are crucial for leveraging these surfactants to their full potential in the development of robust emulsion-based products.

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